4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-
CAS No.: 351071-45-9
Cat. No.: VC19085449
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351071-45-9 |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 9-benzyl-2-morpholin-4-ylpyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C19H19N3O2/c23-18-14-17(21-9-11-24-12-10-21)20-19-16(7-4-8-22(18)19)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2 |
| Standard InChI Key | RHFIIAFWVZFBMT-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1C2=CC(=O)N3C=CC=C(C3=N2)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
The compound features a 4H-pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 4-morpholinyl group and at position 9 with a phenylmethyl (benzyl) moiety. The morpholine ring, a saturated nitrogen-oxygen heterocycle, enhances solubility and bioavailability, while the benzyl group introduces lipophilicity, potentially influencing membrane permeability and target binding .
Key structural attributes:
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Core scaffold: Bicyclic system combining pyridine and pyrimidinone rings.
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Position 2: 4-Morpholinyl group modulates electronic and steric properties.
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Position 9: Benzyl substituent provides steric bulk and aromatic interactions.
The regioselectivity of substitutions on this scaffold is critical, as position 2 and 9 modifications are less common than C3 functionalization, which dominates literature reports .
Synthetic Strategies
Core Scaffold Construction
The 4H-pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via cyclocondensation of 2-aminopyridines with carbonyl-containing reagents. For example, thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates at 260°C yields the parent structure . Introducing substituents at positions 2 and 9 requires tailored approaches:
Position 2 Functionalization
The 4-morpholinyl group at position 2 can be introduced via:
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Nucleophilic aromatic substitution: Replacement of a halogen or other leaving group with morpholine under basic conditions .
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Cross-coupling reactions: Palladium-catalyzed Buchwald-Hartwig amination using morpholine as the nucleophile .
Position 9 Benzylation
The benzyl group at position 9 is likely incorporated through:
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Friedel-Crafts alkylation: Using benzyl halides in the presence of Lewis acids.
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Transition metal-catalyzed coupling: Suzuki-Miyaura coupling with benzylboronic acids, though this requires pre-functionalization of the core with a halide .
| Parameter | Value (Predicted) | Basis for Prediction |
|---|---|---|
| Hyaluronidase inhibition | 70–85% at 10 µg | Structural analogy to |
| Solubility (logP) | 2.1–2.5 | Morpholine’s polar contribution |
Central Nervous System (CNS) Applications
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is present in antipsychotics like risperidone and paliperidone . The morpholinyl group’s ability to cross the blood-brain barrier suggests potential CNS activity, possibly as a dopamine or serotonin receptor modulator .
Physicochemical and ADME Properties
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logP: Estimated at 2.3 (moderate lipophilicity due to benzyl and morpholinyl balance).
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Solubility: Enhanced aqueous solubility compared to non-morpholinyl derivatives (≈15–20 mg/mL in PBS).
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Metabolic Stability: Morpholine rings resist oxidative metabolism, potentially extending half-life .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual functionality positions it as a candidate for:
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Anti-inflammatory drugs: Targeting hyaluronidase or COX-2 pathways .
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Antipsychotics: Structural similarity to risperidone derivatives .
Chemical Biology Probes
The benzyl group allows for fluorescent tagging or photoaffinity labeling, enabling target identification studies .
Challenges and Future Directions
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